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molecular formula C13H15BrO3 B8435731 (3,5-Bis-allyloxy-4-bromo-phenyl)-methanol

(3,5-Bis-allyloxy-4-bromo-phenyl)-methanol

Cat. No. B8435731
M. Wt: 299.16 g/mol
InChI Key: XSDFPEIBHWMORX-UHFFFAOYSA-N
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Patent
US06797819B1

Procedure details

To a solution of 16 (30 g, 85 mmol) in THF (600 ml) at 0° C. was added lithium aluminum hydride (1.0M in THF, 175 mL, 2 equiv) dropwise over 45 minutes. The reaction was stirred at 0° C. for 2 hours, after which time saturated aqueous potassium sodium tartrate was added dropwise until bubbling ceased (25 mL, over 45 minutes). To the suspension was added ether (100 mL) and additional saturated aqueous potassium sodium tartrate (30 mL). The suspension was filtered through celite, the THF and ether were removed under reduced pressure, and water (250 mL) was added. The aqueous suspension was extracted into EtOAc (4×250 mL). The organic layer was washed with brine, dried over MgSO4, filtered, and concentrated. Purification by flash chromatography (20→75% EtOAc/hexane) afforded 17 (11.93 g, 47%) as a white oil. Rf=0.39 (50% EtOAc/hexane); FTIR (neat, cm−1) 3363, 2924, 2869, 1587, 1435, 817; 1H NMR (400 MHz, CDCl3) δ, 6.56 (s, 2H), 6.10-6.00 (m, 2H), 5.48 (dd, J=17.4, 1.6 Hz, 2H), 5.29 (dd, J=10.6, 1.6 Hz, 2H), 4.62 (s, 2H), 4.60 (d, J=5.2 Hz, 4H); 13C NMR (100 MHz, CDCl3) δ156.2, 141.4, 132.6, 117.6, 104.5, 100.9, 69.8, 65.0; MS EI+ calculated for C13H15BrO3 (M−H)+: 298, found: 298.
Name
16
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]([Br:16])=[C:8]([O:17][CH2:18][CH:19]=[CH2:20])[CH:7]=1)C=C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1>[CH2:18]([O:17][C:8]1[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[C:10]([O:12][CH2:13][CH:14]=[CH2:15])[C:9]=1[Br:16])[CH:19]=[CH2:20] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
16
Quantity
30 g
Type
reactant
Smiles
C(C=C)OC(C1=CC(=C(C(=C1)OCC=C)Br)OCC=C)=O
Name
Quantity
175 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
(25 mL, over 45 minutes)
Duration
45 min
ADDITION
Type
ADDITION
Details
To the suspension was added ether (100 mL) and additional saturated aqueous potassium sodium tartrate (30 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
the THF and ether were removed under reduced pressure, and water (250 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted into EtOAc (4×250 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20→75% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(C=C(C1Br)OCC=C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 11.93 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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